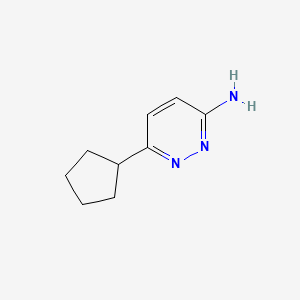
4-Fluoro-3-(1H-1,2,3-triazol-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- is a compound that belongs to the class of aromatic amines It features a benzene ring substituted with a fluorine atom and a 1H-1,2,3-triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
科学研究应用
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism of action of Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- involves its interaction with specific molecular targets. The 1,2,3-triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various biological effects .
相似化合物的比较
Similar Compounds
- Benzenamine, 4-fluoro-3-(1H-1,2,4-triazol-1-yl)-
- Benzenamine, 4-chloro-3-(1H-1,2,3-triazol-1-yl)-
- Benzenamine, 4-fluoro-3-(1H-1,2,3-pyrazol-1-yl)-
Uniqueness
Benzenamine, 4-fluoro-3-(1H-1,2,3-triazol-1-yl)- is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs .
属性
分子式 |
C8H7FN4 |
|---|---|
分子量 |
178.17 g/mol |
IUPAC 名称 |
4-fluoro-3-(triazol-1-yl)aniline |
InChI |
InChI=1S/C8H7FN4/c9-7-2-1-6(10)5-8(7)13-4-3-11-12-13/h1-5H,10H2 |
InChI 键 |
OUYCMJFRAFDGLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)N2C=CN=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
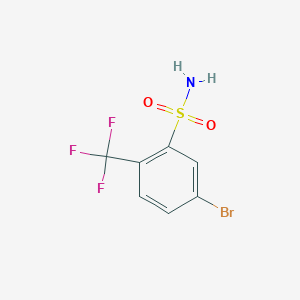
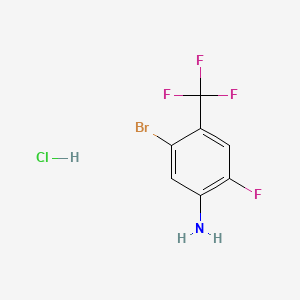
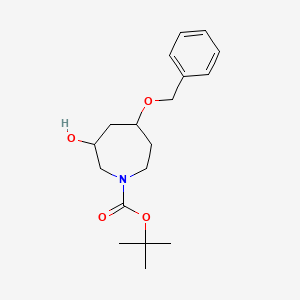
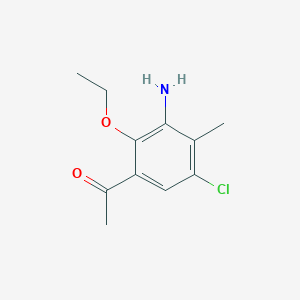
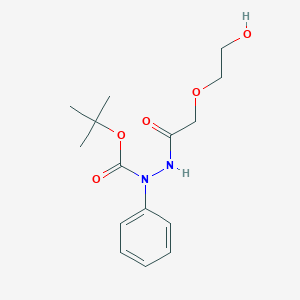
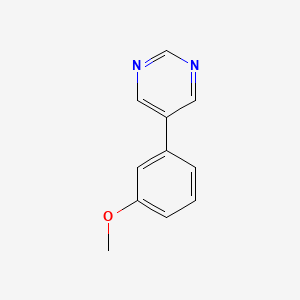
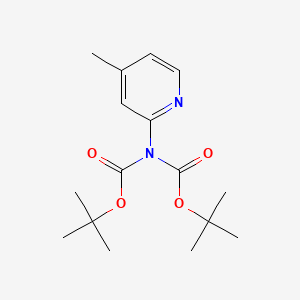
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)

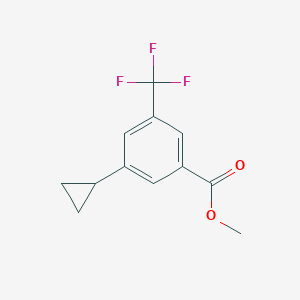
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
